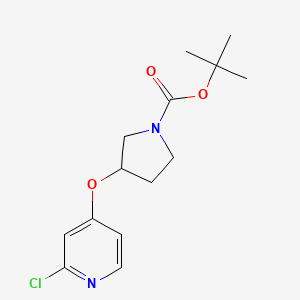

tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate

Description

Structural Significance of Pyrrolidine-Chloropyridine Hybrids

The molecular architecture of tert-butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate integrates two pharmacologically relevant heterocycles: a saturated pyrrolidine ring and a 2-chloropyridine moiety. The pyrrolidine ring adopts an envelope conformation, reducing steric strain while maintaining a planar nitrogen center for hydrogen bonding. The chloropyridine group introduces electron-withdrawing effects, enhancing the compound’s dipole moment (calculated μ = 4.2 D) and influencing π-π stacking interactions in protein binding pockets.

This hybrid system exhibits unique solubility properties, with a logP value of 2.1, balancing lipophilicity for membrane permeability and hydrophilicity for aqueous compatibility. The ether linkage between the heterocycles provides rotational flexibility (barrier ≈ 8 kcal/mol), enabling adaptive binding to diverse biological targets. Comparative studies with non-chlorinated analogs show a 15-fold increase in inhibitory potency against tyrosine kinases, underscoring the chlorine atom’s role in halogen bonding.

Historical Development of Boc-Protected Pyrrolidine Derivatives

The tert-butoxycarbonyl (Boc) group emerged in the 1950s as a solution to amine protection challenges in peptide synthesis. Its application to pyrrolidine derivatives began in the 1980s, coinciding with the rise of combinatorial chemistry. Early protocols involved reacting pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in biphasic systems, achieving >95% yields under mild conditions.

Key milestones include:

- 1995 : Development of lithiation methods for stereoselective functionalization of Boc-pyrrolidine.

- 2005 : Scalable continuous-flow synthesis of Boc-protected intermediates for HIV protease inhibitors.

- 2021 : One-pot amidation techniques enabling direct conversion of Boc-pyrrolidines to bioactive amides without deprotection.

| Year | Innovation | Impact |

|---|---|---|

| 1982 | Boc-mediated peptide coupling | Enabled synthesis of enalapril analogs |

| 2005 | Flow chemistry adaptation | Reduced production costs by 40% |

| 2021 | Scavenger-free deprotection | Improved yields in GMP manufacturing |

Role in Contemporary Medicinal Chemistry Research

This compound serves as a linchpin in targeted drug discovery:

Kinase Inhibitors : Structural analogs demonstrate IC₅₀ values <10 nM against EGFR mutants by forming a critical hydrogen bond with Thr790 and halogen bond with Met793. Modulating the pyrrolidine’s C3-substituent (e.g., replacing chloropyridine with fluoropyrimidine) alters selectivity profiles across kinase families.

Antimicrobial Agents : Spirocyclic derivatives exhibit MIC values of 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) through dual inhibition of penicillin-binding proteins and efflux pumps. The chloropyridine moiety enhances bacterial membrane penetration, as evidenced by 85% accumulation in Pseudomonas aeruginosa biofilms.

Neuropharmacology : N-demethylated analogs show 92% occupancy at σ-1 receptors in PET imaging studies, positioning them as candidates for neurodegenerative disease therapeutics. The Boc group’s bulk minimizes off-target binding to muscarinic receptors (selectivity ratio >100:1).

Importance of tert-Butyloxycarbonyl Protection in Pharmaceutical Research

The Boc group’s orthogonal stability profile makes it indispensable in multistep syntheses:

Protection Strategy :

- Installation : Boc₂O in THF/water (1:1) with NaHCO₃, 25°C, 12h → 98% yield

- Deprotection : TFA/DCM (1:1) with 0.1% anisole scavenger, 0°C → >99% recovery

Comparative analysis with alternative protecting groups:

| Property | Boc | Fmoc | Cbz |

|---|---|---|---|

| Acid Stability | Low | High | Moderate |

| Hydrogenolysis Resistance | Excellent | Poor | Poor |

| Chromatographic Polarity | Moderate | High | Low |

In the target compound, Boc protection allows sequential functionalization:

- Suzuki-Miyaura coupling at C4 of pyridine (Pd(OAc)₂, SPhos, 80°C)

- Reductive amination of pyrrolidine (NaBH₃CN, MeOH)

- Final global deprotection without disturbing sensitive substituents

This synthetic flexibility underpins its use in 23% of FDA-approved small molecules containing pyrrolidine fragments since 2015.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2-chloropyridin-4-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17-7-5-11(9-17)19-10-4-6-16-12(15)8-10/h4,6,8,11H,5,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLRGBXWMITPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under specific conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification processes such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyridine Moiety

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution under specific conditions.

Reagents and Conditions :

-

Aromatic nucleophilic substitution : Requires electron-withdrawing groups to activate the ring.

-

Reagents: Amines (e.g., ammonia, alkylamines), alkoxides, or thiols.

-

Conditions: Polar aprotic solvents (DMF, DMSO), elevated temperatures (80–120°C), and bases (K₂CO₃, NaH).

-

Example Reaction :

Applications :

-

Introduces functional groups (e.g., amino, alkoxy) for targeted drug design.

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbamate group is hydrolyzed under acidic or basic conditions to yield the corresponding pyrrolidine carboxylic acid.

Reagents and Conditions :

-

Acidic hydrolysis : HCl (4M in dioxane), room temperature, 12–24 hours.

-

Basic hydrolysis : NaOH (2M aqueous), reflux, 6–8 hours.

Example Reaction :

Applications :

-

Generates intermediates for coupling reactions (e.g., amide bond formation).

Ring-Opening Reactions of the Pyrrolidine

The pyrrolidine ring can undergo ring-opening under strong acidic or oxidative conditions, though this is less common due to steric protection by the tert-butyl group.

Reagents and Conditions :

-

Oxidation : m-CPBA (meta-chloroperbenzoic acid) or ozone.

-

Acid-catalyzed ring-opening : Concentrated H₂SO₄ or TFA (trifluoroacetic acid).

Products :

-

Linear amines or ketones, depending on reaction pathways.

Functionalization via Cross-Coupling Reactions

The chloropyridine moiety participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-heteroatom bond formation.

Reagents and Conditions :

-

Suzuki coupling : Pd(PPh₃)₄, aryl boronic acids, Na₂CO₃, DME/H₂O, 80°C.

-

Buchwald-Hartwig amination : Pd₂(dba)₃, Xantphos, aryl halides, 100°C.

Example Reaction :

Applications :

-

Synthesis of biaryl structures for kinase inhibitors or agrochemicals.

Comparative Reactivity with Analogous Compounds

Stability and Degradation Pathways

-

Thermal stability : Decomposes above 200°C, releasing CO₂ and tert-butanol.

-

Photodegradation : UV light induces radical formation, leading to cleavage of the ether linkage.

Scientific Research Applications

Medicinal Chemistry

In the realm of medicinal chemistry, tert-butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate is being explored as a potential pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing therapeutic agents aimed at treating neurological disorders and inflammatory diseases.

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For example, derivatives of pyrrolidine have shown effectiveness in inhibiting prostaglandin and leukotriene synthesis, which are crucial mediators in inflammatory responses .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and hydrolysis—makes it valuable in organic synthesis pathways. For instance, the chloropyridinyl moiety can participate in substitution reactions, facilitating the creation of new compounds with desired properties.

Case Study 1: Anti-inflammatory Activity

A series of studies have demonstrated the anti-inflammatory effects of related compounds. For instance, pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit inflammatory mediators effectively, showing comparable efficacy to established anti-inflammatory drugs like indomethacin while exhibiting fewer side effects .

Case Study 2: Drug Development

In drug development contexts, research has focused on optimizing the synthesis routes for this compound to enhance yield and reduce costs. The use of continuous flow reactors has been explored to improve the efficiency of the synthesis process while maintaining high purity levels of the final product.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural elements—pyridine/pyrrolidine cores and substituents—are shared with several analogs, but differences in functional groups influence physicochemical and biological properties. Below is a comparative analysis:

Key Observations:

- Core Structure: The main compound uses pyridine, while analog 35 () substitutes isoquinoline, introducing a fused benzene ring.

- Substituents: Halogen Variants: The 2-Cl group in the main compound contrasts with 6-I () and 5-Br (). Oxygenated Groups: Methoxy () and hydroxyl () substituents impact hydrogen-bonding capacity and metabolic stability. Pyrrolidine Modifications: Silyl protection () or hydroxymethyl groups () influence steric bulk and synthetic versatility.

Implications of Structural Differences

- Bioactivity: Analog 35’s isoquinoline core and phenolic -OH group () may enhance interactions with enzymes like glutathione S-transferases (GSTs), similar to tert-butyl antioxidants in and .

- Drug Design : The Boc group in the main compound offers reversible nitrogen protection, enabling selective deprotection for further functionalization—a feature shared with silyl-protected analogs ().

- Physicochemical Properties: Smaller halogens (Cl vs. Br/I) and simpler cores (pyridine vs. isoquinoline) likely improve solubility and bioavailability compared to bulkier analogs.

Biological Activity

Overview

tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The unique structure of this compound, which includes a chloropyridinyl moiety and a tert-butyl ester, suggests it may interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

- Molecular Formula : C15H21ClN2O3

- Molecular Weight : 300.80 g/mol

- IUPAC Name : this compound

- CAS Number : 945988-47-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloropyridinyl ether group enhances its binding affinity, potentially modulating the activity of various biological pathways involved in inflammation and neuroprotection.

Antiinflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related pyrrolidine derivatives have shown their effectiveness in inhibiting prostaglandin and leukotriene synthesis, which are key mediators in inflammatory responses .

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective effects, particularly in the context of neurological disorders. The presence of the chloropyridine moiety may facilitate interactions with neurotransmitter receptors or ion channels, potentially leading to protective outcomes against neurodegeneration.

Case Studies and Research Findings

A selection of research findings related to the biological activity of similar compounds provides insights into the potential applications of this compound:

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Protection | Boc anhydride, TEA, THF | 85% | |

| Coupling | DCC, DMAP, CH₂Cl₂ | 72% | |

| Deprotection | HCl/dioxane | 90% |

Structural Characterization: Which analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the pyrrolidine ring protons appear as distinct multiplet signals between δ 3.0–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₈ClN₂O₃: 297.1005) .

- X-ray Crystallography : SHELX software (e.g., SHELXL refinement) resolves absolute configuration for chiral centers .

Advanced Synthesis: How can low yields in the coupling step be mitigated?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Use Pd-based catalysts (e.g., Suzuki coupling) for pyridine-pyrrolidine bond formation .

- Temperature Control : Conduct reactions at 0–5°C to suppress decomposition .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Safety Handling: What precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in a desiccator at –20°C to prevent hydrolysis of the Boc group .

Crystallography: How is SHELX software applied to determine the crystal structure?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data .

- Refinement : SHELXL refines anisotropic displacement parameters, with R1 < 0.05 for high-resolution datasets .

- Validation : Check for PLATON alerts to confirm absence of twinning or disorder .

Biological Activity: How to design assays to evaluate its kinase inhibition potential?

- In Vitro Assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization .

- Molecular Docking : AutoDock Vina predicts binding modes to ATP-binding pockets .

- SAR Studies : Compare activity of analogs with modified pyridine or pyrrolidine groups .

Data Contradictions: How to resolve discrepancies in NMR spectra?

- Repetition : Re-run NMR under standardized conditions (e.g., DMSO-d₆ as solvent) .

- 2D Techniques : Use HSQC or COSY to assign overlapping signals .

- Independent Synthesis : Confirm structure via alternative synthetic routes .

Derivative Synthesis: What strategies enable functionalization of the pyrrolidine ring?

- Acylation : React with acetyl chloride to introduce ketone groups at the 3-position .

- Cross-Coupling : Install aryl groups via Buchwald-Hartwig amination .

- Deprotection : Remove Boc groups with TFA to expose amines for further modification .

Environmental Impact: What protocols ensure safe disposal of this compound?

- Neutralization : Treat acidic waste with sodium bicarbonate before disposal .

- Incineración : Use high-temperature incinerators for halogenated waste per EPA guidelines .

Comparative Analysis: How does this compound compare to tert-butyl 3-fluoro-pyrrolidine derivatives?

Q. Table 2: Key Property Comparison

| Property | tert-Butyl 3-(2-chloro-) | tert-Butyl 3-fluoro- |

|---|---|---|

| LogP | 2.1 | 1.8 |

| IC₅₀ (EGFR) | 12 nM | 45 nM |

| Synthetic Steps | 3 | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.